
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid
Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids to form a peptide chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky Fmoc group, the amino group, and the diphenylbutanoic acid moiety. The stereochemistry at the alpha carbon (the one attached to the amino group) is indicated as (S), meaning it has the (S) or left-handed configuration .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in peptide bond formation reactions to form peptides or proteins. The Fmoc group can be removed under basic conditions, revealing a reactive amine group that can react with carboxylic acids or other carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Fmoc group would likely make it relatively non-polar and insoluble in water, while the carboxylic acid group could potentially form hydrogen bonds .Scientific Research Applications
Hydrogel Formation
Fmoc-amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, have been used to create physical hydrogels . These hydrogels are formed through co-assembly phenomena using Fmoc-amino acids as low molecular weight gelators . The stability of these structures was evaluated by the vial inversion test, and FTIR spectra put into evidence the interaction between the compounds .
Biomedical Applications
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The remarkable mechanical rigidity of Fmoc-FF hydrogels, a related compound, has led researchers to suggest it as a promising, tunable, and versatile scaffold for tissue engineering . Similarly, Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid could potentially be used in a similar manner.
Peptide Synthesis
Fmoc-protected amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, are valuable in solid-phase peptide synthesis (SPPS). SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids linked by peptide bonds.
Supramolecular Chemistry
Fmoc-amino acids have been used in the field of supramolecular chemistry to investigate highly ordered systems formed through intra- and intermolecular combination by weaker and reversible non-covalent interactions .
Low Molecular Weight Gelators
Fmoc-amino acids, including Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid, are a class of compounds with small dimensions that present the property of self-association by physical interactions (hydrogen bonds, ionic, hydrophobic, van der Waals, π–π stacking) in a three-dimensional network .
Mechanism of Action
Target of Action
The primary target of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is the amine group of other molecules . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid acts by protecting the amine group of other molecules during synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial during the synthesis process to prevent unwanted reactions.
Biochemical Pathways
The compound plays a significant role in the solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it allows for the selective reaction of other functional groups.
Action Environment
The action of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed rapidly in a basic environment . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





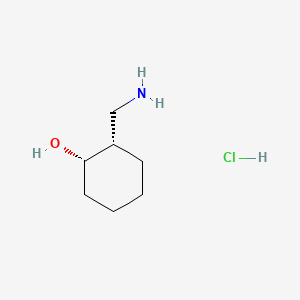
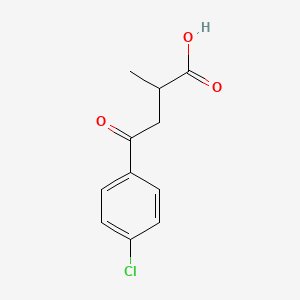
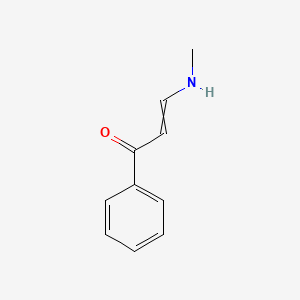

![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)
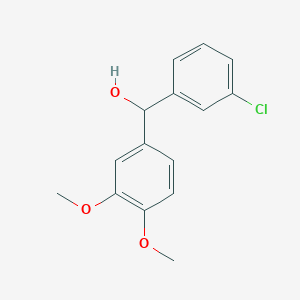



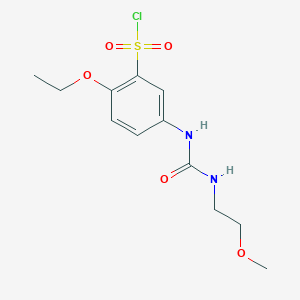

![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/structure/B1635668.png)